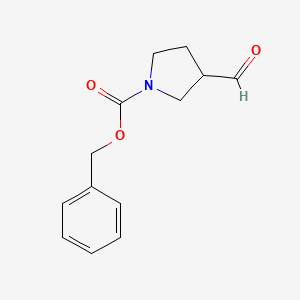

![molecular formula C15H11F6NO B1275147 [4-[3,5-双(三氟甲基)苯氧基]苯基]甲胺 CAS No. 771572-16-8](/img/structure/B1275147.png)

[4-[3,5-双(三氟甲基)苯氧基]苯基]甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

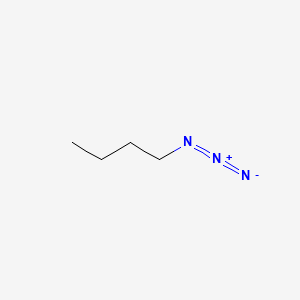

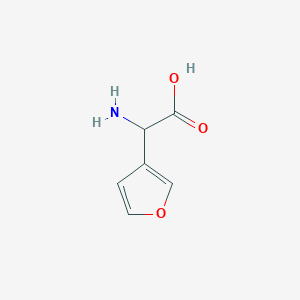

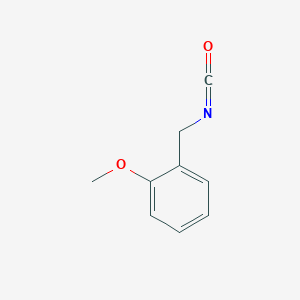

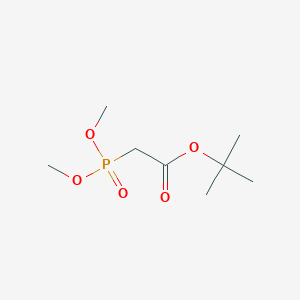

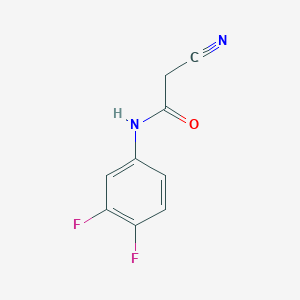

“[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine” is a chemical compound with the CAS Number: 771572-16-8 . It has a molecular weight of 335.25 and its IUPAC name is {4- [3,5-bis (trifluoromethyl)phenoxy]phenyl}methanamine . The compound is a white to yellow solid .

Molecular Structure Analysis

The InChI code of the compound is 1S/C15H11F6NO/c16-14(17,18)10-5-11(15(19,20)21)7-13(6-10)23-12-3-1-9(8-22)2-4-12/h1-7H,8,22H2 . The compound has a complex structure with a total of 23 heavy atoms .Physical And Chemical Properties Analysis

The compound is a white to yellow solid with a molecular weight of 335.25 . It has a storage temperature of 2-8°C . The compound has a complex structure with a total of 23 heavy atoms .科学研究应用

Antimicrobial Agents

Compounds with the 3,5-bis(trifluoromethyl)phenyl group have been studied for their potential as antimicrobial agents. Specifically, derivatives such as pyrazole compounds have shown potent growth inhibition of drug-resistant bacteria like MRSA, with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL . These compounds are promising candidates for developing new antibiotics to combat antibiotic-resistant infections.

Organocatalysis

The motif of 3,5-bis(trifluoromethyl)phenyl is extensively used in organocatalysts, particularly in (thio)urea derivatives. These catalysts are crucial for activating substrates and stabilizing developing charges in transition states through hydrogen bonding . Such catalysts are instrumental in promoting a wide range of organic transformations, making them valuable in synthetic organic chemistry.

Chemical Derivatization

This compound can be used in the chemical derivatization of amino-functionalized surfaces. It serves as a precursor for creating arylaminothiocarbonylpyridinium zwitterionic salts, which are formed through an exothermic reaction with 4-pyrrolidinopyridine . This application is significant in the field of surface chemistry and materials science.

Biocatalysis

The bioreduction of compounds containing the 3,5-bis(trifluoromethyl)phenyl group has been explored using fungal mycelia. This process evaluates the catalytic abilities of the mycelia to synthesize enantiomerically pure compounds . Such biocatalytic processes are essential for producing pharmaceuticals and fine chemicals.

Development of Growth Inhibitors

Derivatives of this compound have been synthesized as potent growth inhibitors of planktonic Gram-positive bacteria. They have been found effective against biofilms of S. aureus, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL . This application is particularly relevant in the fight against persistent bacterial infections.

Synthesis of Zwitterionic Salts

The compound is involved in the synthesis of zwitterionic salts, which have applications in various fields, including pharmaceuticals and organic electronics . These salts have unique properties due to their dual ionic character, making them useful in a variety of chemical processes.

Catalyst Development

The 3,5-bis(trifluoromethyl)phenyl motif is a privileged structure in the development of catalysts for organic chemistry. It has been used to create Schreiner’s thiourea, a catalyst that has significantly advanced the field of H-bond organocatalysis .

Antibiotic-Resistant Bacterial Infections

Research has focused on designing novel antibiotics using this compound to tackle antibiotic-resistant bacterial infections. The design and synthesis of new derivatives aim to address the urgent need for effective treatments against menacing pathogens like Enterococci and MRSA .

安全和危害

属性

IUPAC Name |

[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F6NO/c16-14(17,18)10-5-11(15(19,20)21)7-13(6-10)23-12-3-1-9(8-22)2-4-12/h1-7H,8,22H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMJNIFCYZYXCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F6NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405600 |

Source

|

| Record name | [4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-[3,5-Bis(Trifluoromethyl)Phenoxy]Phenyl)Methylamine | |

CAS RN |

771572-16-8 |

Source

|

| Record name | [4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1275089.png)

![8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1275097.png)